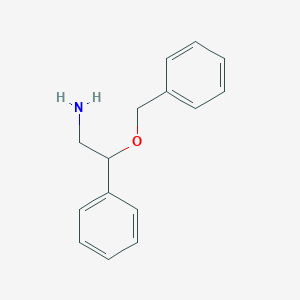
2-Benzyloxy-2-phenylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(Benzyloxy)benzeneethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzyloxy group attached to the beta position of the benzeneethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-2-phenylethylamine typically involves the reaction of benzyl chloride with phenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CH2Cl+C6H5CH2CH2NH2→C6H5CH2OCH2CH2NH2+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-(Benzyloxy)benzeneethanamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 2-Benzyloxy-2-phenylethylamine to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-(Benzyloxy)benzeneethanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Benzyloxy-2-phenylethylamine is studied for its potential effects on neurotransmitter systems. It is used in the development of novel compounds that may have therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of neurological disorders. Its structural similarity to other phenethylamines makes it a candidate for drug development.
Industry: Beta-(Benzyloxy)benzeneethanamine is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-2-phenylethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: A simple aromatic amine that serves as a precursor to many psychoactive compounds.
Beta-Methylphenethylamine: A derivative of phenethylamine with a methyl group at the beta position.
N-Methylphenethylamine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: Beta-(Benzyloxy)benzeneethanamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2-phenyl-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C15H17NO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 |
InChI-Schlüssel |
QSFQGTSBZYUMMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















